4-((Trifluoromethyl)amino)phenol
Description
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
4-(trifluoromethylamino)phenol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,11-12H |
InChI Key |
KRDJANVYNBUNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((trifluoromethyl)amino)phenol typically involves the nucleophilic substitution or amination of a phenolic precursor with trifluoromethyl-containing reagents. The key challenge is the selective introduction of the trifluoromethylamino group (-NHCF₃) onto the aromatic ring without compromising the phenolic hydroxyl group.
Two principal synthetic approaches have been documented:
- Direct amination of 4-aminophenol derivatives with trifluoromethylating agents
- Stepwise functional group transformation involving intermediate protection and substitution
Detailed Synthetic Routes
Potassium Trimethylsilanolate-Mediated Synthesis
A patented process (US20130310597A1) describes a multi-step synthesis involving conversion of substituted p-aminophenol intermediates using potassium trimethylsilanolate (TMSOK) as a key reagent in the presence of suitable solvents such as 2-methyltetrahydrofuran (MeTHF). The reaction is conducted at temperatures ranging from 50°C to 80°C, preferably 65–70°C, for 2 to 3 hours to achieve efficient conversion.
Reaction conditions and work-up:
- The reaction mixture is stirred at 20°C initially, then cooled to 15°C before addition of anhydrous methanol.
- The addition of reagents is exothermic, with temperature rising to 40–50°C.
- After reaction completion, the mixture is quenched with water and acidified to pH 1 using hydrochloric acid.
- Organic layers are separated, washed, and concentrated under vacuum.
- Final purification involves crystallization from a toluene/methylcyclohexane mixture and vacuum drying.
This method yields substituted p-aminophenol derivatives with high purity and yields up to 90% for related compounds, indicating potential applicability for this compound synthesis when adapted appropriately.
Nucleophilic Aromatic Substitution Using 1-Chloro-4-(trifluoromethyl)benzene
Another approach, although for related trifluoromethyl phenoxy compounds, involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkali metal hydroxide base in dimethyl sulfoxide (DMSO) at 50–120°C for 4 to 20 hours. While this method targets ether formation rather than amination, it demonstrates the feasibility of nucleophilic substitution on trifluoromethyl-substituted aromatic rings under alkaline conditions, which could be adapted for amination of phenol derivatives.
Nucleophilic Substitution with Trifluoromethylthiolating Agents (Related Compound)
Although focused on 2-amino-4-((trifluoromethyl)thio)phenol, the synthetic principles are instructive. The trifluoromethylthio group is introduced via nucleophilic substitution of 2-aminophenol with trifluoromethylthiolating agents under reflux in ethanol with potassium hydroxide and carbon disulfide, followed by acidification and purification.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Xanthate Formation | KOH, CS₂, EtOH, 90°C, 16 hours | 85 |
| Thiol Derivatization | Acidification, EtOAc extraction | 42–85 (overall) |
Key factors influencing yield include reaction time, solvent choice, and temperature control to maintain trifluoromethyl group stability.
Reaction Conditions and Optimization
Solvent Selection
- 2-Methyltetrahydrofuran (MeTHF) is preferred for its moderate polarity and ability to dissolve both organic and inorganic reagents effectively.
- Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common polar aprotic solvents facilitating nucleophilic aromatic substitution.
Temperature Control
Reaction Time
Data Tables Summarizing Preparation Parameters
| Parameter | Method 1: TMSOK-Mediated Synthesis | Method 2: Nucleophilic Aromatic Substitution | Method 3: Trifluoromethylthiolation (Related) |
|---|---|---|---|
| Starting Material | Substituted p-aminophenol intermediate | N-methyl-3-hydroxy-3-(phenyl)propylamine | 2-Aminophenol |
| Key Reagent | Potassium trimethylsilanolate (TMSOK) | 1-Chloro-4-(trifluoromethyl)benzene | Carbon disulfide (CS₂), KOH |
| Solvent | 2-Methyltetrahydrofuran (MeTHF) | Dimethyl sulfoxide (DMSO) | Ethanol |
| Temperature | 65–70°C | 50–120°C | 90°C |
| Reaction Time | 2–3 hours | 4–20 hours | 16 hours |
| Work-Up | Acidification (HCl), extraction, crystallization | Acid addition salts formation (optional) | Acidification, extraction with ethyl acetate |
| Yield | Up to 90% (related compounds) | Not specified for this compound | 42–85% overall |
Critical Analysis and Recommendations
- The TMSOK-mediated method offers a controlled, high-yielding route with manageable reaction conditions and straightforward purification, making it suitable for scale-up.
- Nucleophilic aromatic substitution in DMSO is versatile but may require longer reaction times and higher temperatures, increasing risk of side reactions.
- Trifluoromethylthiolation strategies provide insight into handling trifluoromethyl-containing groups but require careful control of reaction atmosphere and temperature to prevent degradation.
- Protective group strategies may be necessary to preserve the phenolic hydroxyl group during amination.
- Analytical monitoring (HPLC, NMR) is essential to confirm conversion and purity at each stage.
Chemical Reactions Analysis
4-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield corresponding amines . Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of substituted phenols .
Scientific Research Applications
4-((Trifluoromethyl)amino)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the synthesis of polymers and monomers, contributing to the development of advanced materials .
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol (AFX)
- Structure: Lacks the amino group, containing only a hydroxyl and trifluoromethyl group at the para position.
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and alters electronic properties.
- Applications :
4-((4-(Trifluoromethyl)phenethyl)amino)phenol (7c)
- Structure: Contains a phenethylamino linker between the trifluoromethylbenzene and phenol groups.
- Key Differences : The extended linker enhances steric bulk and may improve membrane permeability.
- Synthesis: Prepared via nucleophilic substitution between 4-aminophenol and 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in acetonitrile (53% yield).
4-(Trifluoromethylthio)phenol
- Structure: Replaces the amino group with a trifluoromethylthio (-S-CF₃) moiety.
- Applications : Used in agrochemicals and materials science due to its stability and reactivity.
Physicochemical Properties
*Theoretical values based on structural analogy.
- Solubility: Trifluoromethyl groups generally enhance lipid solubility but reduce aqueous solubility. The amino group in this compound may improve solubility in polar solvents compared to AFX.
- Acidity: The phenolic hydroxyl group (pKa ~10) is less acidic than sulfonamide or carboxylic acid derivatives but more acidic than aliphatic alcohols.
Binding Affinity
- AFX: Weak binder to K-Ras4B (KD >50 mM), whereas bisphenol analogs (e.g., BPA, BPS) exhibit stronger interactions due to dual aromatic rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
